Bienvenue dans la boutique en ligne BenchChem!

2,3-dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide

Medicinal Chemistry Structure–Activity Relationship (SAR) Computational Docking

2,3-Dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 923370-35-8; molecular formula C18H17N3O6S; molecular weight 403.41 g/mol) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class. It features a 2,3-dimethoxy-substituted benzamide moiety linked via an amide bond to a 1,3,4-oxadiazole ring that bears a phenylsulfonylmethyl substituent at the 5-position.

Molecular Formula C18H17N3O6S
Molecular Weight 403.41
CAS No. 923370-35-8
Cat. No. B2895115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide
CAS923370-35-8
Molecular FormulaC18H17N3O6S
Molecular Weight403.41
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H17N3O6S/c1-25-14-10-6-9-13(16(14)26-2)17(22)19-18-21-20-15(27-18)11-28(23,24)12-7-4-3-5-8-12/h3-10H,11H2,1-2H3,(H,19,21,22)
InChIKeyUOCXJEIOSYRBBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 923370-35-8) — Structural and Procurement Profile


2,3-Dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 923370-35-8; molecular formula C18H17N3O6S; molecular weight 403.41 g/mol) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class . It features a 2,3-dimethoxy-substituted benzamide moiety linked via an amide bond to a 1,3,4-oxadiazole ring that bears a phenylsulfonylmethyl substituent at the 5-position. The 1,3,4-oxadiazole scaffold is a privileged heterocyclic core in medicinal chemistry, associated with diverse biological activities including acetylcholinesterase (AChE) inhibition, carbonic anhydrase (hCA) inhibition, antibacterial activity, and anticancer cytotoxicity [1]. This compound is available from multiple chemical vendors as a research-grade building block, typically at ≥95% purity, for use in drug discovery, biochemical probing, and structure–activity relationship (SAR) exploration .

Why 2,3-Dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide Cannot Be Casually Substituted by In-Class Analogs


Within the N-(1,3,4-oxadiazol-2-yl)benzamide chemotype, the nature and position of substituents on both the benzamide ring and the oxadiazole 5-position exert profound influence on potency, selectivity, and pharmacokinetic behavior. In the structurally related N-substituted sulfonyl amide series (6a–j) reported by Güleç et al. (2022), Kᵢ values against AChE varied from 23.11 nM to 52.49 nM, and against hCA I from 18.66 nM to 59.62 nM, depending solely on the R-group attached to the sulfonyl moiety [1]. Similarly, in the N-(1,3,4-oxadiazol-2-yl)benzamide antibacterial series, halogen substitution pattern dictated whether minimum inhibitory concentrations (MICs) against MRSA fell at 0.125 µg/mL or substantially higher [2]. The 2,3-dimethoxy substitution pattern on the benzamide ring of this compound introduces a distinct hydrogen-bonding and steric profile relative to the more common 3,4-dimethoxy, 4-fluoro, or unsubstituted benzamide analogs, which can translate into differential target engagement, metabolic stability, and off-target liability profiles . Consequently, generic in-class substitution without empirical validation risks loss of the specific biological signature intended for a given assay or screening cascade.

Quantitative Differentiation Evidence for 2,3-Dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide Relative to Closest Structural Analogs


Regioisomeric Dimethoxy Positioning (2,3- vs. 3,4-) as a Key Determinant of Hydrogen-Bond Donor/Acceptor Topology — In Silico Docking Comparison

The 2,3-dimethoxybenzamide moiety presents an ortho-methoxy group capable of intramolecular hydrogen bonding with the adjacent amide N–H, partially rigidifying the benzamide conformation, whereas the 3,4-dimethoxy regioisomer lacks this ortho-substituent interaction. In silico docking studies of oxadiazole–benzamide hybrids against hCA II (PDB: 3HS4) have demonstrated that the methoxy substitution pattern on the benzamide ring alters the compound's binding pose by up to 2.8 Å RMSD at the catalytic zinc coordination site, affecting inhibitor–zinc distance and thus inhibitory potency [1]. Although no head-to-head experimental data for this specific compound pair exist, class-level SAR from the Güleç et al. (2022) sulfonyl amide series confirms that even subtle changes in aryl substitution produce Kᵢ shifts exceeding 2-fold for hCA I and 3-fold for hCA II [2]. The 2,3-dimethoxy pattern offers a topologically unique hydrogen-bonding network unavailable to the 3,4-dimethoxy, 4-fluoro, or unsubstituted benzamide analogs, which matters for target selectivity engineering [3].

Medicinal Chemistry Structure–Activity Relationship (SAR) Computational Docking

Phenylsulfonylmethyl vs. Aryl/Hetaryl 5-Substitution on the 1,3,4-Oxadiazole Ring — Impact on Multi-Target Enzyme Inhibition Potency

In the benchmark N-substituted sulfonyl amide series (Güleç et al., 2022), compounds carrying a phenylsulfonyl-type motif at the oxadiazole 2-position demonstrated low nanomolar Kᵢ values against AChE (range: 23.11–52.49 nM), hCA I (range: 18.66–59.62 nM), and hCA II (range: 9.33–120.80 nM). The phenyl-bearing compound 6a exhibited Kᵢ values of 52.49 nM (AChE), 21.64 nM (hCA I), and 9.33 nM (hCA II), with selectivity indices (THA/AChE: 2.96; AAZ/hCA I: 20.29; AAZ/hCA II: 10.53) substantially exceeding the reference inhibitors tacrine (Kᵢ AChE: 155.29 nM) and acetazolamide (Kᵢ hCA I: 439.17 nM; hCA II: 98.28 nM) [1]. The phenylsulfonylmethyl substituent at the 5-position of the target compound represents a distinct chemotype relative to 5-aryl-substituted oxadiazoles (e.g., 5-phenyl, 5-thienyl, 5-furanyl variants), which have been reported in independent studies to shift inhibitory profiles toward different enzyme targets such as MAO-B (IC₅₀ values of 0.5–5.0 µM for 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides) [2]. The sulfonylmethylene linker in the target compound provides an additional rotational degree of freedom and an extra hydrogen-bond acceptor (sulfone oxygen) absent in direct 5-aryl analogs, which may modulate binding kinetics and residence time .

Enzyme Inhibition Carbonic Anhydrase Acetylcholinesterase

Antibacterial Potential of N-(1,3,4-Oxadiazol-2-yl)benzamide Scaffold — MIC Benchmarks Against Drug-Resistant Pathogens

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold has been validated as a privileged chemotype for antibacterial drug discovery. Naclerio et al. (2021) reported that HSGN-237 and HSGN-238, both N-(1,3,4-oxadiazol-2-yl)benzamides bearing trifluoromethylsulfonyl (SO₂CF₃) and pentafluorosulfanyl (SF₅) groups on the benzamide ring, exhibited MIC values as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Listeria monocytogenes [1]. A subsequent halogenation study identified HSGN-2241, which killed MRSA clinical isolates at concentrations as low as 0.125 µg/mL and demonstrated efficacy in mouse models of MRSA infection [2]. These data establish the N-(1,3,4-oxadiazol-2-yl)benzamide core as intrinsically capable of sub-microgram/mL antibacterial activity. The target compound's phenylsulfonylmethyl substituent at the oxadiazole 5-position replaces the trifluoromethylsulfonyl/pentafluorosulfanyl groups of HSGN-237/238, offering a distinct physicochemical profile (lower lipophilicity, different electronic character) that may translate into differential bacterial membrane permeability and spectrum of activity [3].

Antimicrobial Resistance MRSA Neisseria gonorrhoeae

Cytotoxicity and Selectivity Profiles of Oxadiazole–Sulfonyl Hybrids — Neuroblastoma and Cortex Neuron Safety Window

In the Güleç et al. (2022) study, the three most potent enzyme-inhibitory compounds (6a, 6d, 6h) were evaluated for cytotoxicity in cortex neuron cells and SH-SY5Y neuroblastoma cells across four doses (10, 100, 500, 1000 µM), with cisplatin as a reference cytotoxic agent. All three compounds demonstrated favorable safety windows at concentrations substantially exceeding their enzyme Kᵢ values (e.g., 6a Kᵢ hCA II = 9.33 nM vs. no significant cytotoxicity at ≤100 µM, representing a >10,000-fold margin) [1]. ADME-Tox predictions indicated that 6a, 6d, and 6h are orally bioavailable and brain-penetrant [2]. For the target compound, the 2,3-dimethoxy substitution pattern may influence cytotoxicity and brain penetration relative to the Güleç lead compounds, as methoxy group count and position on benzamide rings are known to modulate P-glycoprotein efflux and CYP450-mediated metabolism [3].

Cytotoxicity Neurotoxicity Safety Pharmacology

Metabolic Stability of 1,3,4-Oxadiazole–Benzenesulfonamide Hybrids — Human Liver Microsome Half-Life Benchmarks

Sławiński et al. (2017) evaluated the metabolic stability of 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides in pooled human liver microsomes with NADPH. The most active anticancer compounds (26 and 27) exhibited favorable metabolic stability with t₁/₂ values of 28.1–36.0 minutes [1]. In the Güleç et al. (2022) series, ADME-Tox in silico predictions indicated that the phenylsulfonyl-bearing lead compounds 6a, 6d, and 6h fall within favorable oral bioavailability space [2]. The phenylsulfonylmethyl group in the target compound introduces a methylene spacer between the sulfone and the oxadiazole ring, which may enhance metabolic stability by reducing susceptibility to oxidative O-dealkylation compared to directly O-linked or S-linked substituents, though this remains to be empirically verified .

Metabolic Stability Drug Metabolism Pharmacokinetics

Phenylsulfonylmethyl vs. Methylsulfonyl 5-Substitution — Procurement-Relevant Purity and Characterization Data Comparison

Available vendor data indicate that 2,3-dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 923370-35-8) is typically supplied at ≥95% purity . For procurement decisions, the closest commercially available comparator is 3-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS not publicly disclosed; molecular weight 421.44 g/mol; C17H15N3O6S₂), also supplied at ≥95% purity . The target compound's molecular weight (403.41 g/mol) is 18.03 g/mol lower than this analog, reflecting the replacement of the methylsulfonyl group on the benzamide ring with methoxy groups, which reduces molecular complexity and potential off-target sulfonamide reactivity while introducing hydrogen-bond donor/acceptor capacity via the methoxy oxygens. The 4-fluoro analog (4-fluoro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide) has been referenced in vendor literature as possessing anticancer activity in MCF-7, HeLa, and A549 cell lines with IC₅₀ values in the low micromolar range, though no peer-reviewed publication confirming these data was identified . The 2,3-dimethoxy substitution thus represents a polarity- and H-bond-differentiated alternative to both the methylsulfonyl and 4-fluoro comparators.

Chemical Procurement Purity Benchmarking Analytical Characterization

Recommended Research and Procurement Application Scenarios for 2,3-Dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide


Multi-Target AChE/hCA Inhibitor Screening for Alzheimer's Disease and Glaucoma Drug Discovery

Based on the Güleç et al. (2022) demonstration that phenylsulfonyl-bearing oxadiazole–benzamide hybrids achieve low nanomolar dual inhibition of AChE and hCA I/II with favorable brain penetration predictions [1], this compound is well-suited as a screening candidate in multi-target drug discovery programs addressing Alzheimer's disease (AChE inhibition) and glaucoma (hCA II inhibition). The 2,3-dimethoxy substitution offers a distinct binding-mode probe compared to the phenyl-substituted lead 6a (AChE Kᵢ 52.49 nM; hCA II Kᵢ 9.33 nM), potentially yielding different selectivity profiles across CA isoforms [1].

Antibacterial SAR Expansion Against Multidrug-Resistant Gram-Positive Pathogens

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold has produced clinical candidate-quality leads (HSGN-2241; MRSA MIC 0.125 µg/mL) [2]. The phenylsulfonylmethyl substituent on the target compound differentiates it from the trifluoromethylsulfonyl and pentafluorosulfanyl analogs previously explored [3], enabling systematic SAR investigation of sulfone electronic effects on antibacterial potency, biofilm eradication, and mammalian cytotoxicity. This compound is appropriate for inclusion in focused antibacterial screening libraries targeting MRSA, VRE, and N. gonorrhoeae.

Physicochemical Property Diversification in Oxadiazole–Benzamide Lead Optimization Libraries

The 2,3-dimethoxybenzamide moiety provides a hydrogen-bond donor/acceptor configuration distinct from the 3,4-dimethoxy regioisomer, 4-fluoro analog, and methylsulfonyl-substituted comparator . Procurement of this compound as part of a matrix library enables systematic exploration of how methoxy substitution pattern impacts solubility, permeability, metabolic stability (HLM t₁/₂ class baseline: 28–36 min per Sławiński et al., 2017 [4]), and target selectivity, without the confounding effects of introducing additional heteroatoms or halogens.

Building Block for Sulfone-Containing Heterocycle Synthesis and Derivatization

The phenylsulfonylmethyl group at the oxadiazole 5-position serves as a versatile synthetic handle. The sulfone moiety can participate in Julia olefination, Ramberg–Bäcklund rearrangement, or nucleophilic displacement chemistry [5]. This compound can function as a key intermediate for generating structurally diverse oxadiazole–benzamide libraries through post-synthetic modification of the sulfonylmethyl position, enabling rapid SAR exploration that is not feasible with directly aryl-substituted oxadiazole analogs [5].

Quote Request

Request a Quote for 2,3-dimethoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.